

A-Quantum Chemical-Analysis-of-1,3,5-Tribromobenzene:-A-Technical-Guide

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Compound of Interest

Compound Name: **1,3,5-Tribromobenzene**

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-Audience:-Researchers,-scientists,-and-drug-development-professionals.

Abstract

This technical guide provides an in-depth analysis of the quantum chemical properties of **1,3,5-Tribromobenzene** (TBB), a molecule of significant interest in organic synthesis and as a precursor for various advanced materials. Leveraging Density Functional Theory (DFT) calculations, this paper details the molecular geometry, vibrational spectra, electronic characteristics, and nuclear magnetic resonance (NMR) chemical shifts of TBB. The methodologies employed in these computational investigations are thoroughly outlined to ensure reproducibility. Key quantitative data are systematically presented in tabular format for clarity and comparative analysis. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to illustrate the relationships between computational inputs and outputs. This guide serves as a comprehensive resource for researchers and professionals seeking to understand and utilize the physicochemical properties of **1,3,5-Tribromobenzene** in their work.

Introduction

1,3,5-Tribromobenzene (TBB) is a symmetrically substituted aromatic hydrocarbon that serves as a critical building block in numerous synthetic processes. Its unique structure, featuring three bromine atoms on a benzene ring, imparts specific reactivity, making it a valuable precursor in palladium-catalyzed cross-coupling reactions and the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding the fundamental

quantum chemical properties of TBB is paramount for predicting its reactivity, stability, and spectroscopic behavior.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine molecules at the atomic level. By solving approximations of the Schrödinger equation, DFT allows for the precise calculation of molecular properties such as equilibrium geometry, vibrational frequencies, and electronic structure. This guide summarizes the findings of a combined experimental and theoretical study on TBB, providing a foundational dataset for future research and application development.[\[1\]](#)

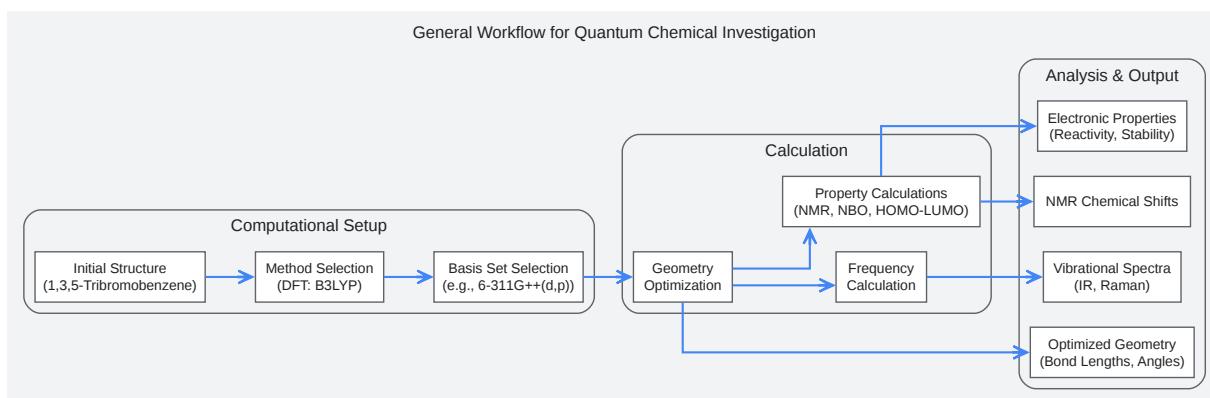
Computational Methodology

The primary computational approach detailed in the cited literature involves Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency in studying electronic structures.[\[2\]](#)

Experimental Protocols:

- Software: The calculations were performed using the GAUSSIAN 09W software package.[\[1\]](#)
- Method: The DFT calculations employed Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[\[1\]](#)[\[2\]](#)
- Basis Set: The molecular geometry, vibrational frequencies, and other properties of **1,3,5-Tribromobenzene** in its ground state were calculated using the 6-31++G(d,p) and 6-311G++(d,p) basis sets.[\[1\]](#)[\[2\]](#) These basis sets provide a flexible description of the electron distribution, which is crucial for obtaining accurate results.
- Analysis Performed:
 - Geometry Optimization: The molecular structure was fully optimized to find the lowest energy conformation.
 - Frequency Analysis: Vibrational frequencies were calculated to confirm the optimized structure as a true minimum on the potential energy surface and to enable the assignment of infrared and Raman spectra.

- NMR Spectroscopy: Theoretical ^1H and ^{13}C NMR chemical shifts were computed.
- Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap was conducted.
- Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular interactions, charge delocalization, and hyperconjugative effects.[1][2]
- Thermodynamic Properties: Thermodynamic functions such as heat capacity, entropy, and enthalpy were calculated at different temperatures.[2][3]



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A high-level workflow for computational analysis.

Results and Discussion

Molecular Geometry

The molecular structure of TBB was optimized, and the calculations confirm a planar geometry. The study notes that the molecule belongs to the C1 point group symmetry.[1][2] The optimized

geometric parameters, including bond lengths and bond angles, show excellent agreement with available experimental data, validating the chosen computational method.[2]

Table 1: Selected Optimized Geometric Parameters for **1,3,5-Tribromobenzene**

Parameter	Bond/Angle	Calculated Value (Å or °)[2]
Bond Lengths	C1-Br7	1.882
	C3-Br8	1.882
	C5-Br9	1.882
	C1-C2	1.393
	C2-C3	1.393
	C-H	~1.08
Bond Angles	C2-C1-C6	120.0
	C1-C2-C3	120.0
	C2-C1-Br7	120.0
	C6-C1-Br7	120.0

Note: Atom numbering may vary based on the computational output file. The values represent the symmetric nature of the molecule.

Vibrational Analysis

The vibrational spectra of TBB were analyzed through both FT-IR and FT-Raman spectroscopy, with theoretical calculations providing a basis for the assignment of fundamental vibrational modes. The molecule, consisting of 12 atoms, is expected to have 30 normal modes of vibration.[2][3] The calculated frequencies are generally in good agreement with the experimental spectra.[2]

Table 2: Selected Vibrational Frequencies (cm⁻¹) and Assignments for **1,3,5-Tribromobenzene**

Experimental FT-IR[2]	Experimental FT-Raman[2]	Calculated (B3LYP) [2]	Assignment
3099	3057	3075	C-H Stretching
1765	1753	1759	C-C Stretching
1550	1547	1549	C-C Stretching
1102	1105	1104	C-H In-plane bending
853	850	851	C-H Out-of-plane bending
670	631	650	C-Br Stretching

Note: Frequencies are in cm^{-1} . Assignments are based on the primary modes of vibration.

The C-H stretching vibrations are typically observed in the 3000-3100 cm^{-1} region.[2] The C-C stretching modes within the aromatic ring and the characteristic C-Br stretching and bending vibrations were also identified and assigned. The fact that these modes are both IR and Raman active suggests the molecule has a non-centrosymmetric structure, which is a prerequisite for non-linear optical (NLO) applications.[1][2]

NMR Spectroscopy

Theoretical calculations of ^1H and ^{13}C NMR chemical shifts provide valuable insight into the electronic environment of the nuclei. The calculated values show a good correlation with experimental data.

Table 3: Theoretical and Experimental NMR Chemical Shifts (ppm) for **1,3,5-Tribromobenzene**

Nucleus	Atom	Calculated (B3LYP) [1]	Experimental[1]
^1H NMR	H10, H11, H12	6.49	7.6 (approx.)
^{13}C NMR	C1, C3, C5 (C-Br)	118.01	93.5
	C2, C4, C6 (C-H)	137.53	134.0

Note: Discrepancies between calculated and experimental values can arise from solvent effects and the inherent approximations in the theoretical methods.[\[4\]](#)

Electronic Properties and Reactivity

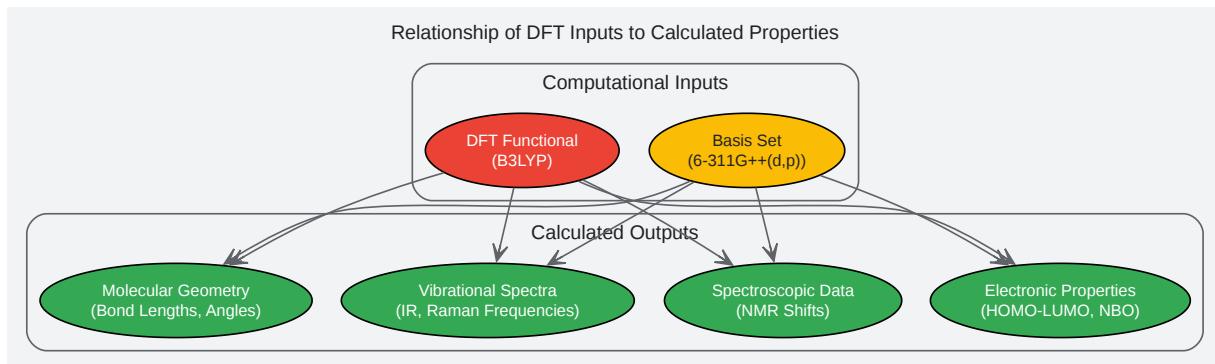
The electronic characteristics of TBB were investigated by analyzing its frontier molecular orbitals, HOMO and LUMO. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability.[\[5\]](#)

Table 4: Calculated Electronic and Thermodynamic Properties

Property	Value
HOMO Energy	-7.02 eV [1]
LUMO Energy	-0.73 eV [1]
HOMO-LUMO Gap (ΔE)	6.29 eV [1]
Dipole Moment	0.00 D
Heat Capacity ($C^{\circ}p,m$)	38.65 Cal/Mol-Kelvin [2]
Entropy ($S^{\circ}m$)	91.19 Cal/Mol-Kelvin [2]
Enthalpy ($H^{\circ}m$)	16.59 KCal/Mol [2]

Calculations performed at the B3LYP/6-311G++(d,p) level.

The relatively large HOMO-LUMO gap of 6.29 eV indicates high kinetic stability and low chemical reactivity.[\[6\]](#) The distribution of the HOMO and LUMO orbitals across the molecule reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively. This information is crucial for predicting the outcomes of chemical reactions involving TBB. The analysis suggests that TBB's non-centrosymmetric nature and electronic properties make it a candidate for NLO applications.[\[2\]](#)



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Mapping computational inputs to key outputs.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, revealing charge delocalization and intramolecular interactions.^[7] For TBB, this analysis highlights hyperconjugative interactions between the lone pair orbitals of the bromine atoms and the antibonding orbitals of the carbon-carbon bonds within the benzene ring (e.g., LP(Br) \rightarrow $\sigma^*(C-C)$).^[2] These interactions contribute to the overall stability of the molecule and influence its electronic structure. The delocalization of electron density from the bromine atoms to the ring is a key factor in determining the molecule's reactivity patterns.^[2]

Conclusion

This technical guide has detailed the comprehensive quantum chemical investigation of **1,3,5-Tribromobenzene** using Density Functional Theory. The computational results, including optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic properties, are in strong agreement with experimental findings, underscoring the predictive power of the B3LYP functional for this class of molecules.

The key takeaways for researchers and drug development professionals are:

- Structural Integrity: The planar and highly symmetric structure of TBB is computationally confirmed.
- Spectroscopic Fingerprints: The provided theoretical IR, Raman, and NMR data serve as a reliable reference for the characterization of TBB and its derivatives.
- Reactivity Insights: The large HOMO-LUMO gap signifies high stability, while NBO analysis elucidates the electronic interactions that govern its reactivity in synthetic applications.
- Potential Applications: The non-centrosymmetric nature of TBB suggests potential utility in the field of non-linear optics.

The data and methodologies presented herein provide a robust foundation for further computational and experimental studies, facilitating the rational design of new synthetic pathways and novel materials based on the **1,3,5-tribromobenzene** scaffold.

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